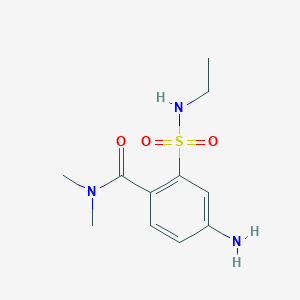

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-4-13-18(16,17)10-7-8(12)5-6-9(10)11(15)14(2)3/h5-7,13H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZLREPXTZLXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Sulfonation: The amino group is sulfonated to introduce the ethylsulfamoyl group.

Amidation: The final step involves the formation of the amide bond to introduce the N,N-dimethylbenzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected N,N-Dimethylbenzamide Derivatives

Key Observations :

- The sulfonamide group in this compound differentiates it from simpler derivatives like N,N-dimethylbenzamide.

- Steric and electronic effects : Substituents at the 2-position (e.g., ethylsulfamoyl in the target compound vs. thioether in S54) alter molecular conformation and reactivity. For example, bulky groups may hinder rotational barriers about the C-N bond in the amide group, as observed in solvent-dependent 13C NMR studies of N,N-dimethylbenzamide derivatives .

Table 2: Reaction Outcomes of N,N-Dimethylbenzamide Derivatives

Key Observations :

Physicochemical Properties

Table 3: Solvent-Dependent Properties of N,N-Dimethylbenzamide Derivatives

Key Observations :

- Solvent effects : Polar solvents like DMSO increase rotational barriers about the C-N bond in N,N-dimethylbenzamide, correlating with upfield shifts in 13C NMR carbonyl signals .

- Hydroxy substitution: The 4-hydroxy group in 4-hydroxy-N,N-dimethylbenzamide reduces the carbonyl 13C chemical shift (166.2 ppm vs. 167.5 ppm in the parent compound), likely due to intramolecular hydrogen bonding . The target compound’s amino and sulfonamide groups may similarly influence its NMR profile.

Biological Activity

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.29 g/mol

- CAS Number : 1803593-73-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to various pharmacological effects.

Biological Activity

-

Antimicrobial Activity :

- The compound has shown promising results against a range of bacterial strains. Its structural similarity to known sulfonamide antibiotics suggests it may function through similar mechanisms, such as inhibiting folate synthesis.

-

Anticancer Potential :

- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Effects :

- Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains including E. coli and S. aureus. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to traditional sulfonamides.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the compound's effects on inflammatory markers in macrophages. The results demonstrated a reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory diseases.

Q & A

Q. What in vitro assays are most effective for evaluating the cytotoxicity and selectivity of this compound?

- Methodological Answer :

- MTT/PrestoBlue Assays : Measure cell viability in cancer vs. normal cell lines (e.g., HeLa, HEK293) .

- Apoptosis Markers : Use Annexin V-FITC/PI staining and caspase-3/7 activity assays .

- Selectivity Index (SI) : Calculate IC₅₀ ratios between cancerous and non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.